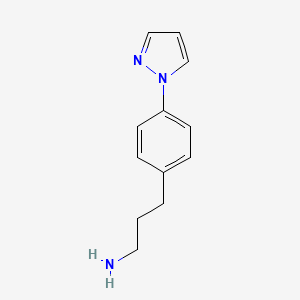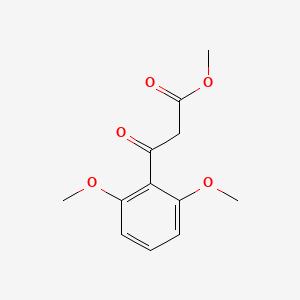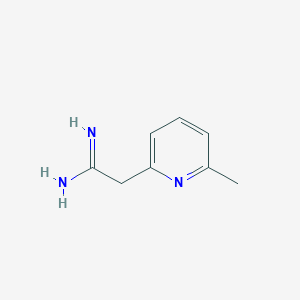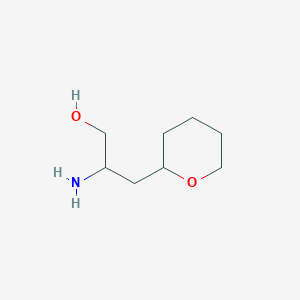
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of fluorine atoms and an amine group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 4-fluoro-2-methylbenzylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine
- 2,4-Difluorobenzylamine
Uniqueness
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
特性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
2,2-difluoro-2-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChIキー |
CIMCATKIIUXSIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
